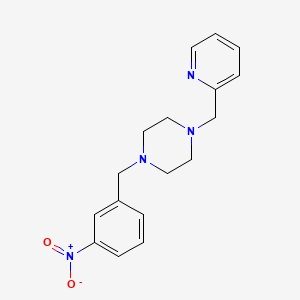![molecular formula C13H10IN3O2 B5683102 N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5683102.png)
N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide, also known as IBOPIM, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. IBOPIM is a pyridinecarboximidamide derivative that has been synthesized and studied for its potential use as a pharmaceutical agent.
Mécanisme D'action
The mechanism of action of N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide involves its ability to bind to the active site of carbonic anhydrase, thereby inhibiting its activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for the maintenance of acid-base balance in the body. Additionally, N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide have been studied in various in vitro and in vivo models. In vitro studies have shown that N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide inhibits the activity of carbonic anhydrase with high selectivity and potency. In vivo studies have shown that N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide has anti-inflammatory effects and may have potential applications in the treatment of diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide is its high selectivity and potency for the inhibition of carbonic anhydrase. This makes it a useful tool for studying the role of carbonic anhydrase in various physiological processes. One limitation of N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide. One potential direction is the development of more soluble derivatives of N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide that may have improved bioavailability and therapeutic applications. Another direction is the study of the anti-inflammatory properties of N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide and its potential applications in the treatment of inflammatory diseases. Additionally, the role of carbonic anhydrase in various physiological processes and diseases is still not fully understood, and further studies on the inhibition of carbonic anhydrase by N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide may contribute to our understanding of these processes.
Méthodes De Synthèse
The synthesis of N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide involves the reaction of 2-iodobenzoic acid with 4-pyridinecarboximidamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide has been studied for its potential use as a pharmaceutical agent due to its ability to inhibit the activity of certain enzymes. Specifically, N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in many physiological processes such as acid-base balance, respiration, and bone resorption. Carbonic anhydrase inhibitors have been used in the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O2/c14-11-4-2-1-3-10(11)13(18)19-17-12(15)9-5-7-16-8-6-9/h1-8H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBZDSYOJSYGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(C2=CC=NC=C2)N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(2-iodophenyl)carbonyl]oxy}pyridine-4-carboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide](/img/structure/B5683025.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B5683033.png)
![(1S,2S,9R)-11-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one](/img/structure/B5683035.png)


![N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]ethanamine](/img/structure/B5683057.png)
![2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5683065.png)
![(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B5683070.png)


![N-({5-[(5-cyclopentyl-2-thienyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide](/img/structure/B5683079.png)

![2-benzyl-9-(tetrahydro-3-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683086.png)